Cell Adhesion Inhibition: Macrosphelide J vs. Macrosphelides A, B, C, D in the Same HL-60/HUVEC Assay
In the standardized HL-60 human leukemia cell adhesion to LPS-activated HUVEC monolayer assay, macrosphelide J exhibited an IC₅₀ greater than 100 µg/mL, while macrosphelides A, B, C, and D—tested in the same experimental system—showed IC₅₀ values of 3.5 µM, 36 µM, 67.5 µM, and 25 µM, respectively [1]. The original authors explicitly concluded that 'neither showed inhibitory activity' for macrosphelides J and K, and identified the double bond at C-12 as the primary structural determinant of this activity loss [1]. A 2023 review of Microsphaeropsis secondary metabolites corroborates this finding, noting that macrosphelide J displayed IC₅₀ values exceeding 100 µg/mL despite being classified as a cytotoxic macrolide [2].
| Evidence Dimension | Inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayer |
|---|---|
| Target Compound Data | Macrosphelide J: IC₅₀ > 100 µg/mL (≈ >268 µM based on MW 372.4 g/mol) |
| Comparator Or Baseline | Macrosphelide A: IC₅₀ = 3.5 µM; Macrosphelide B: IC₅₀ = 36 µM; Macrosphelide C: IC₅₀ = 67.5 µM; Macrosphelide D: IC₅₀ = 25 µM |
| Quantified Difference | ≥ 75-fold lower potency than macrosphelide A; ≥ 7.4-fold lower potency than the weakest active comparator (macrosphelide C, when expressed in µM); macrosphelide J and K both > 100 µg/mL |
| Conditions | HL-60 human leukemia cells; LPS-activated HUVEC monolayer; dose-dependent adhesion inhibition assay as described in Hayashi et al. (1995) and Fukami et al. (1999) |
Why This Matters
This quantitatively defined inactivity—measured in the identical assay system alongside active family members—establishes macrosphelide J as the only structurally authenticated, functionally null member of the macrosphelide series suitable for use as a negative control in cell adhesion experiments, eliminating the procurement risk of inadvertently selecting an active analog.
- [1] Fukami A, Taniguchi Y, Nakamura T, Rho MC, Kawaguchi K, Hayashi M, Komiyama K, Ōmura S. New members of the macrosphelides from Microsphaeropsis sp. FO-5050 IV. J Antibiot (Tokyo). 1999;52(5):501-504. doi:10.7164/antibiotics.52.501 View Source
- [2] Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. J Fungi. 2023;9(11):1093. doi:10.3390/jof9111093 View Source
